molecular formula C14H11FO2 B6364512 5-Fluoro-2-(2-methylphenyl)benzoic acid CAS No. 1184005-75-1

5-Fluoro-2-(2-methylphenyl)benzoic acid

Cat. No.: B6364512
CAS No.: 1184005-75-1
M. Wt: 230.23 g/mol
InChI Key: WBVDJHZTJSGOOE-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methylphenyl)benzoic acid is a biphenyl-based chemical scaffold of interest in advanced medicinal chemistry and drug discovery research. This compound features a benzoic acid core selectively functionalized with fluorine and ortho-methylphenyl substituents, a structural motif found in molecules with documented bioactivity. Its primary research value lies in its potential as a key synthetic intermediate or a structural analog in the development of novel pharmacologically active compounds. Structurally related flufenamic acid analogs, which also incorporate fluorine and benzoic acid groups, have demonstrated significant activity as ion channel modulators and inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3) . These analogs are investigated as tools for studying the bile acid-sensitive ion channel (BASIC) and as potential therapeutic agents for conditions such as castration-resistant prostate cancer . Furthermore, the benzoic acid (BA) scaffold is a privileged structure in medicinal chemistry, serving as a building block for numerous synthetic bioactive molecules with diverse applications, including in oncology . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly the influence of its specific substitution pattern on potency and selectivity in various biochemical assays. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-2-(2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-4-2-3-5-11(9)12-7-6-10(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVDJHZTJSGOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681140
Record name 4-Fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184005-75-1
Record name 4-Fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Bromo-5-fluorobenzoic Acid

The electrophilic partner, 2-bromo-5-fluorobenzoic acid, is synthesized via sequential functionalization of benzoic acid:

  • Directed Bromination :

    • 5-Fluorobenzoic acid undergoes bromination using Br2\text{Br}_2 in the presence of FeBr3\text{FeBr}_3 as a catalyst. The carboxylic acid group directs bromination to position 2 (ortho to the acid group).

    • Reaction Conditions :

      • Solvent: CH2Cl2\text{CH}_2\text{Cl}_2

      • Temperature: 0–25°C

      • Yield: 65–70%

  • Alternative Pathway (Sandmeyer Reaction) :

    • 2-Amino-5-fluorobenzoic acid is diazotized with NaNO2/HCl\text{NaNO}_2/\text{HCl}, followed by treatment with CuBr\text{CuBr} to yield the bromide.

Protection of the Carboxylic Acid Group

To prevent interference during coupling, the carboxylic acid is protected as a methyl ester:

  • Methylation : 2-Bromo-5-fluorobenzoic acid is treated with SOCl2\text{SOCl}_2 to form the acid chloride, followed by reaction with methanol.

    • Yield : >90%

    • Product : Methyl 2-bromo-5-fluorobenzoate

Suzuki-Miyaura Coupling with 2-Methylphenylboronic Acid

The key step involves coupling the brominated ester with 2-methylphenylboronic acid:

  • Catalyst System : Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%)

  • Base : Na2CO3\text{Na}_2\text{CO}_3 (2 equiv)

  • Solvent : DME/H2O\text{DME/H}_2\text{O} (4:1)

  • Temperature : 80°C, 12 hours

  • Yield : 75–85%

Mechanistic Insight : The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the biphenyl bond.

Deprotection and Final Product Isolation

The methyl ester is hydrolyzed to regenerate the carboxylic acid:

  • Conditions : NaOH\text{NaOH} (2M), EtOH/H2O\text{EtOH/H}_2\text{O}, reflux, 4 hours.

  • Yield : 95%

  • Purity (HPLC) : >98% after recrystallization from toluene.

Alternative Synthetic Routes

Ullmann Coupling

While less efficient, Ullmann coupling between 2-iodo-5-fluorobenzoic acid and 2-methylphenylboronic acid using a copper catalyst has been reported:

  • Catalyst : CuI\text{CuI} (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMSO, 110°C

  • Yield : 50–60%.

Friedel-Crafts Acylation (Limited Applicability)

A modified Friedel-Crafts approach using trichloroacetyl chloride and m-fluorotoluene was explored but resulted in poor regioselectivity for the target compound.

Comparative Analysis of Methods

MethodCatalystYield (%)Purity (%)Scalability
Suzuki-MiyauraPd0\text{Pd}^08598.5High
UllmannCuI\text{CuI}6095Moderate
Friedel-CraftsAlCl3\text{AlCl}_33585Low

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Directing effects of the carboxylic acid and fluorine substituents necessitate careful control of reaction conditions to avoid polybromination.

  • Catalyst Efficiency : Palladium leaching in Suzuki reactions can reduce yields; immobilized catalysts (e.g., Pd/C) improve recyclability.

  • Purification : Isomeric byproducts (e.g., 4-fluoro derivatives) require fractional recrystallization or column chromatography.

Industrial-Scale Considerations

For large-scale production, the Suzuki-Miyaura route is preferred due to:

  • Cost-Effectiveness : Bulk availability of 2-methylphenylboronic acid.

  • Mild Conditions : Avoids extreme temperatures or pressures.

  • Environmental Impact : Aqueous workup reduces organic waste.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.

    Reduction: Formation of 5-Fluoro-2-(2-methylphenyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(2-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity. The exact pathways involved can vary based on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence the reactivity, solubility, and biological activity of benzoic acid derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight CAS Number Key Properties/Activities
5-Fluoro-2-(2-methylphenyl)benzoic acid 5-F, 2-methylphenyl 234.22 141179-72-8 Moderate lipophilicity; used in synthetic intermediates
5-Fluoro-2-(trifluoromethyl)benzoic acid 5-F, 2-CF₃ 232.13 654-99-9 Higher electron-withdrawing effect; increased acidity compared to methyl
5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid 5-F, 2-(4-MeO-phenyl)amino 261.22 - Polar amino group enhances hydrogen bonding; mp 216–218°C
5-Fluoro-2-hydroxybenzoic acid 5-F, 2-OH 156.11 345-16-4 Higher acidity (pKa ~2.5); used in fluorinated intermediates
5-Fluoro-2-(methoxycarbonyl)benzoic acid 5-F, 2-COOMe 198.15 1427083-51-9 Ester group reduces solubility in water; used in prodrug design

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound provides mild electron-donating effects, whereas trifluoromethyl (CF₃) substituents (e.g., 654-99-9) enhance electron withdrawal, increasing the benzoic acid's acidity .
  • Polarity and Solubility: Amino and hydroxyl substituents (e.g., 345-16-4) introduce hydrogen-bonding capabilities, improving aqueous solubility compared to hydrophobic methyl or aryl groups .
Antibacterial Agents
  • 5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid (ED₅₀: ~0.15 μg/mL): Demonstrates potent growth inhibition against Staphylococcus aureus and Bacillus subtilis. The octyloxy chain enhances membrane penetration, enabling synergistic action with cell wall-targeting antibiotics (FICI ~0.35) .
Enzyme Inhibition
  • Retinol Binding Protein 4 (RBP4) Antagonists: Complex derivatives like 5-Fluoro-2-(octahydrocyclopenta[c]pyrrole-carboxamido)benzoic acid exhibit nanomolar binding affinity to RBP4, attributed to the rigid cyclopenta[c]pyrrole moiety. The target compound lacks such structural complexity, likely reducing target specificity .
  • Undecaprenyl Diphosphate Synthase (UPPS) Inhibition : Analogs with extended alkyl chains (e.g., octyloxy groups) show UPPS inhibition (IC₅₀ < 1 μM), whereas methyl-substituted derivatives may lack sufficient hydrophobicity for effective enzyme interaction .

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2-(2-methylphenyl)benzoic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound can be optimized through multi-step protocols. A common approach involves:

Suzuki-Miyaura Coupling : Reacting 2-bromo-5-fluorobenzoic acid with 2-methylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) at 80–90°C .

Hydrolysis : Converting ester intermediates (if used) to the carboxylic acid using NaOH in aqueous THF/MeOH under reflux.

Q. Key Considerations :

  • Catalyst loading (1–2 mol%) and solvent polarity significantly impact cross-coupling efficiency.
  • Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Comprehensive characterization requires:

Spectroscopic Techniques :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C5, methylphenyl at C2) and absence of byproducts.
  • FT-IR : Validate carboxylic acid (-COOH) and aromatic C-F stretches (1200–1100 cm⁻¹) .

Chromatography :

  • HPLC : Use a C18 column with a mobile phase (acetonitrile/0.1% TFA) to assess purity (>98%) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: ~260.26 g/mol).

Q. What solvent systems are suitable for solubility and stability studies of this compound?

Methodological Answer:

  • Solubility : Test in DMSO (stock solutions), ethanol, or aqueous buffers (pH 7.4). Limited solubility in water necessitates co-solvents (e.g., 10% DMSO in PBS) .
  • Stability : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor via HPLC over 14 days .

Q. Table 1: Solubility Profile

SolventSolubility (mg/mL)Conditions
DMSO>5025°C, 24 hr
Ethanol~3025°C, sonication
PBS (pH 7.4)<137°C, 48 hr

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, methyl substitution) influence the compound’s bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., 5-Fluoro-2-methylbenzoic acid , 2-Fluoro-5-methylbenzoic acid ) in receptor-binding assays.
  • Key Findings :
    • Fluorine at C5 enhances metabolic stability by resisting oxidative degradation.
    • Methylphenyl at C2 increases lipophilicity (logP ~3.2), improving membrane permeability .

Q. Experimental Design :

  • Synthesize derivatives with varying substituents.
  • Test in vitro (e.g., Caco-2 cells for permeability) and in silico (molecular docking to predict binding affinities) .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding (carboxylic acid with Arg120) and hydrophobic contacts (methylphenyl with Val523) .
  • MD Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) to prioritize derivatives for synthesis .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Data Validation : Replicate assays under standardized conditions (e.g., ATP levels, cell viability protocols).
  • Potential Causes :
    • Impurities in compound batches (validate via HPLC).
    • Assay interference (e.g., fluorescence quenching in fluorogenic assays) .

Q. Table 2: Comparative Bioactivity Data

DerivativeIC₅₀ (µM)Assay TypeReference
Parent Compound12.3 ± 1.2Enzymatic (COX-2)
5-Fluoro-2-methyl8.7 ± 0.9Cellular

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • In Vitro Models : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify major metabolites (e.g., hydroxylation at C3) .
  • Structural Tweaks : Introduce electron-withdrawing groups (e.g., CF₃) to block cytochrome P450 oxidation .

Q. How can researchers assess the compound’s toxicity profile for potential therapeutic use?

Methodological Answer:

  • In Vitro : Cytotoxicity assays (MTT, LDH release) in hepatocytes (HepG2) and renal cells (HEK293) .
  • In Vivo : Acute toxicity studies in rodents (OECD 423), monitoring organ histopathology and serum biomarkers (ALT, creatinine) .

Q. What formulation strategies enhance the bioavailability of this poorly water-soluble compound?

Methodological Answer:

  • Nanoparticulate Systems : Use PLGA nanoparticles or liposomes to improve solubility.
  • Solid Dispersion : Mix with polymers (e.g., PVP-VA64) via spray-drying to create amorphous forms .

Q. How should regulatory documentation be prepared for this compound in drug development?

Methodological Answer:

  • ICH Guidelines : Compile stability (ICH Q1A), purity (ICH Q3A), and safety data (ICH S7A).
  • CAS/EPA Compliance : Document substance identity per CAS registry (e.g., this compound) and EPA toxicity classifications .

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